2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid is an important compound in organic chemistry with a distinctive structure that includes a tert-butoxycarbonyl group and an oxolan ring. Its unique structure and reactivity make it valuable for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid typically involves multiple steps, beginning with the selection of appropriate starting materials. One common method is the condensation reaction between a tert-butoxycarbonyl-protected amino acid and an oxolan-2-yl intermediate under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent, like dicyclohexylcarbodiimide.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using automated synthesizers that optimize reaction conditions for higher yields and purity. Parameters such as temperature, solvent choice, and reaction time are finely tuned to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation
Reduction
Substitution
Addition reactions
Common Reagents and Conditions: Reagents commonly used in reactions with this compound include:
Oxidizing agents (e.g., hydrogen peroxide)
Reducing agents (e.g., lithium aluminum hydride)
Substitution reagents (e.g., halogens)
Catalysts (e.g., palladium on carbon for hydrogenation reactions)
Major Products Formed: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction typically produces alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry: In chemistry, 2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid is used as a building block for synthesizing more complex molecules. Its reactivity and protective groups facilitate the development of new chemical entities and reaction mechanisms.
Biology: Biologically, the compound is utilized in peptide synthesis, where it helps in the creation of peptide bonds with high specificity and yield. This makes it invaluable in studying protein functions and interactions.
Medicine: In medicine, it finds applications in drug development, especially in designing prodrugs that enhance the bioavailability and stability of therapeutic agents. Its ability to modify pharmacokinetic properties is crucial for optimizing drug delivery.
Industry: Industrially, the compound is employed in the synthesis of specialty chemicals and intermediates. Its role in producing high-purity materials is essential for manufacturing processes in the pharmaceutical and biotechnology industries.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that influence its reactivity and biological activity. These interactions dictate its behavior in various chemical and biological systems.
Comparison with Similar Compounds
Comparison with Other Compounds: When compared to similar compounds, 2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid stands out due to its unique combination of a tert-butoxycarbonyl group and an oxolan ring. This structure confers distinct chemical and biological properties, enhancing its utility in various applications.
Similar Compounds:2-{[(tert-butoxy)carbonyl]amino}-3-[(1S)-oxolan-2-yl]propanoic acid
2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-2-yl)propanoic acid
2-{[(tert-butoxy)carbonyl]amino}-3-{[(1R)-oxolan-2-yl]propanoic acid
Each of these compounds shares some structural similarities but differs in certain functional groups or stereochemistry, impacting their specific applications and properties.
This comprehensive overview of this compound touches on its synthesis, reactivity, and applications across various fields. Whether you're delving into organic synthesis or exploring its potential in medicinal chemistry, this compound proves to be a versatile and valuable tool.
Properties
CAS No. |
2137193-19-0 |
---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.